![molecular formula C16H11ClN2O3S B2784993 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid CAS No. 422526-70-3](/img/no-structure.png)

4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

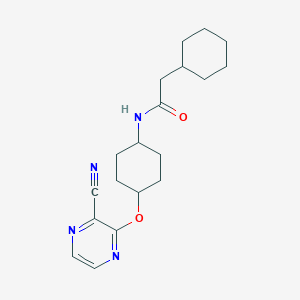

The compound “4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid” is a quinazoline derivative . It has a molecular formula of C15H9ClN2O3S and a molecular weight of 332.76. Quinazolines are considered to be an important chemical scaffold of various physiological significance and pharmaceutical utility .

Synthesis Analysis

Quinazoline derivatives like this compound can be synthesized by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . The reaction is found to conform to the green chemistry principles, and the yields are nearly quantitative .Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline skeleton, which is a bicyclic compound containing two nitrogen atoms in one of the rings . The compound also contains a benzoic acid moiety attached to the quinazoline ring.Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, they can react with primary aromatic amines, heterocyclic amines, and diamines under different conditions . They can also react with sodium azide and active methylene compounds .Applications De Recherche Scientifique

Antitumor Activity

Quinazoline derivatives, such as the one you mentioned, have been studied for their in vivo antitumor activity . In particular, 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazoline-4 (3H)-one/thione derivatives and 1- (7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives were synthesized and characterized . These compounds showed significant antitumor activity in Swiss albino mice exhibiting Ehrlich ascites carcinoma .

Anticancer Activity

Quinazoline and quinazolinone derivatives have been found to have anticancer properties . They have been used in the synthesis of diverse molecules of physiological significance and pharmacological utility . Some of these compounds have been approved as drugs for the treatment of lung and pancreatic cancers .

Antibacterial Activity

Quinazoline and quinazolinone derivatives have also been found to have antibacterial properties . The emergence of drug-resistant bacterial strains has led to an increasing need for the development of novel antibiotics . Quinazolinones have been investigated as potential novel drug molecules due to their diverse set of biological activities .

Antifungal Activity

These compounds have also been found to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Anti-inflammatory Activity

Quinazoline and quinazolinone derivatives have been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticonvulsant Activity

These compounds have also been found to have anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs .

Anti-HIV Activity

Indole derivatives, which are structurally similar to quinazoline derivatives, have been found to have anti-HIV activity . This suggests that quinazoline derivatives may also have potential anti-HIV properties .

α-Glucosidase Inhibitory Activity

Some quinazoline derivatives have been found to exhibit α-glucosidase inhibitory activity . This makes them potential candidates for the development of new drugs for the treatment of diabetes .

Mécanisme D'action

Target of Action

Quinazoline derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the cell or organism.

Biochemical Pathways

Given the broad range of activities associated with quinazoline derivatives, it is likely that multiple pathways could be affected, each contributing to the overall biological activity of the compound .

Result of Action

Quinazoline derivatives have been reported to exhibit antitumor activity, suggesting they may induce cell death or inhibit cell proliferation in certain contexts .

Orientations Futures

Quinazoline derivatives, including this compound, have shown significant potential in medicinal chemistry, particularly in the development of anticancer drugs . Future research could focus on exploring the anticancer activity of this compound and other quinazoline derivatives, as well as their potential applications in other areas of medicine .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid' involves the reaction of 7-chloro-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-3-carbaldehyde with 4-(bromomethyl)benzoic acid in the presence of a base to form the desired product.", "Starting Materials": [ "7-chloro-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-3-carbaldehyde", "4-(bromomethyl)benzoic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 7-chloro-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-3-carbaldehyde and 4-(bromomethyl)benzoic acid in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid) to obtain the crude product.", "Step 4: Purify the crude product by recrystallization or column chromatography to obtain the final product '4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid'." ] } | |

Numéro CAS |

422526-70-3 |

Nom du produit |

4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid |

Formule moléculaire |

C16H11ClN2O3S |

Poids moléculaire |

346.79 |

Nom IUPAC |

4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid |

InChI |

InChI=1S/C16H11ClN2O3S/c17-11-5-6-12-13(7-11)18-16(23)19(14(12)20)8-9-1-3-10(4-2-9)15(21)22/h1-7H,8H2,(H,18,23)(H,21,22) |

Clé InChI |

HATCCZURVBJMLD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylphenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2784915.png)

![4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2784919.png)

![N-(2-methoxyphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2784920.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2784928.png)

![2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2784931.png)